2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid
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Overview
Description
2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H2F6O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms and a trifluoromethyl group. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using reagents like fluorine gas or other fluorinating agents under controlled conditions . The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors like benzoic acid.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: Due to the electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group, this compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Fluorinating Agents: Fluorine gas, trifluoromethyl iodide, and trifluoromethyl sulfonic acid are commonly used in the synthesis and modification of this compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include various fluorinated aromatic compounds and derivatives with modified functional groups .
Scientific Research Applications
2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its electron-withdrawing fluorine atoms and trifluoromethyl group. These interactions can influence the compound’s reactivity and binding affinity with various molecules, affecting pathways involved in chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
- 2,4,6-Trifluorobenzoic acid
Uniqueness
2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group on the benzene ring. This unique arrangement imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds .
Properties
Molecular Formula |
C8H2F6O2 |
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Molecular Weight |
244.09 g/mol |
IUPAC Name |
2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H2F6O2/c9-3-1-2(8(12,13)14)5(10)6(11)4(3)7(15)16/h1H,(H,15,16) |
InChI Key |
QWOCVHZTKMSWRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)C(=O)O)F)F)C(F)(F)F |
Origin of Product |
United States |
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